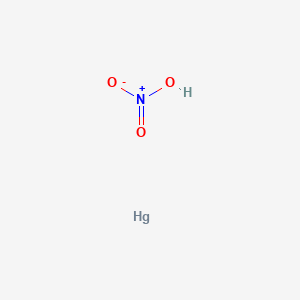

mercury;nitric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitric acid, mercury salt, also known as mercury(II) nitrate, is an inorganic compound with the chemical formula Hg(NO₃)₂. It is the mercury(II) salt of nitric acid and contains mercury(II) cations (Hg²⁺) and nitrate anions (NO₃⁻). This compound is known for its colorless crystalline or white powder appearance and is highly soluble in water and nitric acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mercury(II) nitrate is typically synthesized by treating elemental mercury with hot concentrated nitric acid. The reaction proceeds as follows: [ \text{Hg} + 2\text{HNO}_3 \rightarrow \text{Hg(NO}_3\text{)}_2 + \text{H}_2 \text{O} ] This reaction requires careful handling due to the toxic nature of mercury and the corrosive properties of nitric acid .

Industrial Production Methods: In industrial settings, the production of mercury(II) nitrate follows similar principles but on a larger scale. The process involves the controlled reaction of mercury with nitric acid in specialized reactors designed to handle the hazardous materials safely. The resulting product is then purified and crystallized for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Mercury(II) nitrate undergoes several types of chemical reactions, including:

Oxidation: Mercury(II) nitrate acts as an oxidizing agent in organic synthesis.

Reduction: It can be reduced to elemental mercury under certain conditions.

Substitution: Mercury(II) nitrate can react with halides to form mercury(II) halides.

Common Reagents and Conditions:

Oxidizing Agents: Concentrated nitric acid, sulfuric acid.

Reducing Agents: Elemental mercury, sodium amalgam.

Reaction Conditions: Reactions typically occur under controlled temperatures and in the presence of specific catalysts or solvents.

Major Products:

Mercury(II) Halides: Formed by reacting mercury(II) nitrate with halides.

Elemental Mercury: Produced through reduction reactions.

Aplicaciones Científicas De Investigación

Mercury Recovery from Waste

One of the primary applications of mercury and nitric acid is in the recovery of mercury from waste materials. This process is critical in minimizing environmental contamination and recycling valuable resources.

Process Overview

The recovery process typically involves the following steps:

- Dissolution : Mercury-containing waste is treated with nitric acid to dissolve mercury compounds.

- Reduction : Aluminum powder is added to the solution, which reacts with the dissolved mercury compounds to produce metallic mercury.

- Quenching : The reaction is quenched by cooling or diluting the solution to prevent re-nitration of the recovered mercury.

Case Study: Nuclear Fuel Recycling

A notable application is in the recycling of aluminum-clad nuclear fuel elements. In this process:

- The aluminum cladding is dissolved in nitric acid, forming mercury nitrate as a catalyst.

- The addition of aluminum powder reduces mercury nitrate back to metallic mercury, which can be collected efficiently .

Catalytic Applications

Mercury plays a crucial role as a catalyst in various chemical reactions involving nitric acid. Its ability to enhance reaction rates makes it valuable in several industrial processes.

Aluminum Dissolution

Research has shown that mercury significantly accelerates the dissolution rate of aluminum in nitric acid solutions. This catalytic effect can be leveraged for efficient aluminum processing in metallurgical applications .

Environmental Remediation

Mercury's catalytic properties are also explored in environmental remediation efforts, particularly for removing mercury from contaminated sites through advanced oxidation processes involving nitric acid .

Analytical Chemistry

In analytical chemistry, the interaction between mercury and nitric acid is utilized for various analytical techniques, including:

- Liquid-Liquid Extraction : This method effectively extracts mercury ions from aqueous solutions using organic solvents, which can then be analyzed for concentration levels .

- Spectroscopic Analysis : The formation of nitro compounds during reactions with nitric acid allows for detailed spectroscopic studies, aiding in understanding functional group transformations in organic chemistry .

Environmental Considerations

While there are beneficial applications of mercury and nitric acid, their use raises significant environmental concerns due to toxicity and potential contamination risks.

Regulatory Framework

The use of mercury is heavily regulated due to its harmful effects on human health and ecosystems. Industries must adhere to strict guidelines when handling and disposing of mercury-containing materials to mitigate risks .

Green Chemistry Initiatives

Efforts are underway to develop greener alternatives that reduce reliance on toxic substances like mercury and minimize the environmental footprint of chemical processes involving nitric acid .

Mecanismo De Acción

The mechanism by which mercury(II) nitrate exerts its effects involves the interaction of mercury ions with various molecular targets. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction affects multiple pathways, including enzyme activity, membrane integrity, and cellular signaling .

Comparación Con Compuestos Similares

Mercury(I) Nitrate (Hg₂(NO₃)₂): Contains mercury in the +1 oxidation state and has different chemical properties and reactivity compared to mercury(II) nitrate.

Mercury(II) Chloride (HgCl₂): Another mercury(II) compound with distinct applications and toxicity profiles.

Uniqueness: Mercury(II) nitrate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. Its solubility in water and nitric acid also distinguishes it from other mercury compounds .

Propiedades

Número CAS |

24670-15-3 |

|---|---|

Fórmula molecular |

HHgNO3 |

Peso molecular |

263.61 g/mol |

Nombre IUPAC |

mercury;nitric acid |

InChI |

InChI=1S/Hg.HNO3/c;2-1(3)4/h;(H,2,3,4) |

Clave InChI |

VRJVVIKEWDDYOG-UHFFFAOYSA-N |

SMILES |

[N+](=O)(O)[O-].[Hg] |

SMILES canónico |

[N+](=O)(O)[O-].[Hg] |

Números CAS relacionados |

10045-94-0 (nitrate-mercury[2:1]) 10415-75-5 (nitrate-mercury[1:1]) |

Sinónimos |

mercury nitrate mercury nitrate (1:1) mercury nitrate (2:1) mercury nitrate (2:1), HNO3-203Hg-labeled |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.